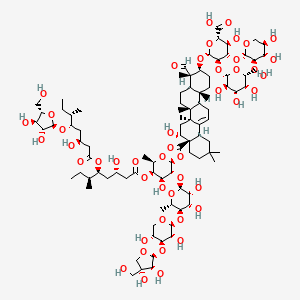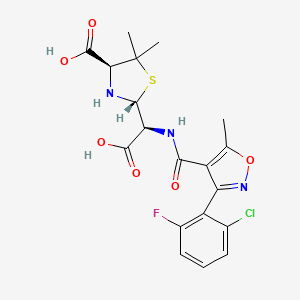
Ácido L-Tetrahidrofólico-d4 (Mayor) (>70por ciento cuando se empaqueta)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tetrahydrofolic Acid-d4 (Major) (>70per cent when packaged), also known as L-Tetrahydrofolic Acid-d4 (Major) (>70per cent when packaged), is a useful research compound. Its molecular formula is C₁₉H₁₉D₄N₇O₆ and its molecular weight is 449.45. The purity is usually 95%.
BenchChem offers high-quality L-Tetrahydrofolic Acid-d4 (Major) (>70per cent when packaged) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Tetrahydrofolic Acid-d4 (Major) (>70per cent when packaged) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hidrogenación Catalítica
El Ácido L-Tetrahidrofólico-d4 se utiliza en la hidrogenación catalítica del ácido fólico. Este proceso implica el uso de tecnología de flujo continuo con Ni de Raney como catalizador. Mediante la optimización de la condición de reacción, se ha logrado una alta tasa de conversión del ácido fólico (> 99%) y una alta selectividad (99%) del tetrahidrofolato {svg_1}.
Síntesis de Derivados Activos
El Ácido L-Tetrahidrofólico-d4 se utiliza en la síntesis de derivados activos. Por ejemplo, se ha sintetizado un 6 S -5-metiltetrahidrofolato de calcio de alta pureza (6 S -5-MTHF.Ca) a partir del tetrahidrofolato obtenido mediante hidrogenación continua mediante resolución quiral, metilación, salazón y recristalización {svg_2}.
Metabolismo de Aminoácidos
El Ácido L-Tetrahidrofólico-d4 es un cofactor en muchas bioreacciones, especialmente en el metabolismo de los aminoácidos {svg_3}. Desempeña un papel crucial en la síntesis de aminoácidos, que son los bloques de construcción de las proteínas.
Metabolismo de Ácidos Nucleicos
El Ácido L-Tetrahidrofólico-d4 también juega un papel significativo en el metabolismo de los ácidos nucleicos {svg_4}. Los ácidos nucleicos son esenciales para todas las formas de vida conocidas, y su metabolismo es vital para los procesos de replicación, transcripción y traducción.
Derivado de la Vitamina B9
El Ácido L-Tetrahidrofólico-d4 es un derivado del ácido fólico (vitamina B9), que es una vitamina soluble en agua que pertenece a la familia de la vitamina B {svg_5}. El ácido fólico en sí es inactivo en el cuerpo humano, pero es un precursor de la molécula biológicamente activa 5-metiltetrahidrofolato (5-MTHF), que se forma en el hígado por la reductasa hepática {svg_6}.
Aplicaciones Farmacéuticas
Debido a su papel como cofactor en muchas bioreacciones, el Ácido L-Tetrahidrofólico-d4 tiene aplicaciones farmacéuticas potenciales. Podría usarse en el desarrollo de fármacos dirigidos a trastornos metabólicos, cáncer y otras enfermedades donde se interrumpe el metabolismo de los aminoácidos y los ácidos nucleicos {svg_7}.
Mecanismo De Acción
Target of Action
L-Tetrahydrofolic Acid-d4, a derivative of tetrahydrofolic acid, interacts with several targets in the human body. The primary targets include C-1-tetrahydrofolate synthase, cytoplasmic , bifunctional methylenetetrahydrofolate dehydrogenase/cyclohydrolase, mitochondrial , aminomethyltransferase, mitochondrial , cytosolic 10-formyltetrahydrofolate dehydrogenase , methionine synthase , formimidoyltransferase-cyclodeaminase , and bifunctional purine biosynthesis protein PURH . These targets play crucial roles in various biochemical reactions, especially in the metabolism of amino acids and nucleic acids .
Mode of Action
L-Tetrahydrofolic Acid-d4 is transported across cells by receptor-mediated endocytosis . It is needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate . It serves as a coenzyme in reactions involving transfers of single carbon groups .
Biochemical Pathways
L-Tetrahydrofolic Acid-d4 is involved in the folate pathway, a ubiquitous metabolic pathway that mediates one-carbon transfer processes . This pathway involves multiple substrates and products, with tetrahydrofolic acid (THF) as its key metabolic unit . THF acts as a carrier of one-carbon units, which are attached to THF via nitrogen atoms at positions 5 and/or 10 . The resultant THF derivatives are co-substrates for enzymes that catalyse the transfer of the one-carbon units to prime substrates .
Pharmacokinetics
Studies have shown that formaldehyde, a product of tetrahydrofolic acid degradation, regulates the stability of tetrahydrofolic acid . This suggests a novel non-enzymatic feedback mechanism regulating formaldehyde and folate metabolism .
Result of Action
Tetrahydrofolate, the main active metabolite of dietary folate, plays a vital role in nucleic and amino acid synthesis . A deficiency of tetrahydrofolate affects nucleic and amino acid synthesis, with actively dividing and growing cells tending to be the first affected . Tetrahydrofolate is used to treat topical sprue and megaloblastic and macrocytic anemias, hematologic complications resulting from a deficiency in folic acid .
Action Environment
The action of L-Tetrahydrofolic Acid-d4 can be influenced by environmental factors. For instance, formaldehyde, a product of tetrahydrofolic acid degradation, can regulate the stability of tetrahydrofolic acid . This suggests that the environment within the cell can influence the action, efficacy, and stability of L-Tetrahydrofolic Acid-d4 .
Safety and Hazards
While specific safety and hazard information for L-Tetrahydrofolic Acid-d4 is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Direcciones Futuras
L-Tetrahydrofolic Acid-d4 is a labelled analogue of L-Tetrahydrofolic Acid, which is a folic acid derivative. It is a cofactor in many bio-reactions, especially in the metabolism of amino acids and nucleic acids . This suggests potential future directions in studying its role in these metabolic processes and its potential applications in related fields .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Tetrahydrofolic Acid-d4 (Major) involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "L-Glutamic acid", "Pteridine", "Para-aminobenzoic acid", "Deuterium oxide", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Acetic acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: L-Glutamic acid is reacted with pteridine in the presence of sodium borohydride and deuterium oxide to form dihydrofolate-d4.", "Step 2: Para-aminobenzoic acid is reacted with dihydrofolate-d4 in the presence of sodium hydroxide and hydrochloric acid to form L-Tetrahydrofolic Acid-d4.", "Step 3: L-Tetrahydrofolic Acid-d4 is purified using a combination of methanol, ethanol, acetic acid, and diethyl ether to yield the final product with a purity of >70% when packaged." ] } | |
Número CAS |
1356841-72-9 |
Fórmula molecular |
C₁₉H₁₉D₄N₇O₆ |
Peso molecular |
449.45 |
Sinónimos |
N-[4-[[(2-Amino-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid-d4; (-)-L-5,6,7,8-Tetrahydrofolic Acid-d4; THFA-d4; Tetrahydropteroylglutamic Acid-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



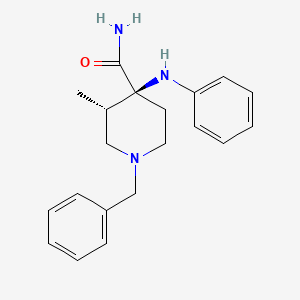
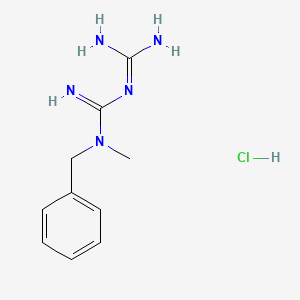
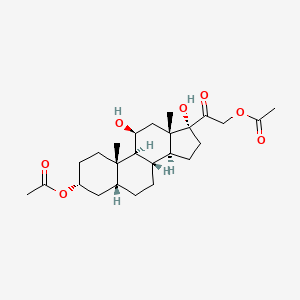

![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)
![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)

